![molecular formula C4H5BrF2O B2474829 (1-Bromo-2,2-difluorocyclopropyl)methanol CAS No. 2416233-86-6](/img/structure/B2474829.png)
(1-Bromo-2,2-difluorocyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Bromo-2,2-difluorocyclopropyl)methanol” is a chemical compound with the CAS Number: 2416233-86-6 . It has a molecular weight of 186.98 . The compound is typically 95% pure .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H5BrF2O/c5-3(2-8)1-4(3,6)7/h8H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 186.98 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Reaction Dynamics and Synthesis
Reaction with Alkali Metals in Alcohol Solvents : A study by Walborsky et al. (1992) explored the reaction of a chiral cyclopropyl halide with alkali metals in alcohol solvents, including methanol. This research is significant in understanding the behavior of cyclopropyl halides, which can be applicable to (1-Bromo-2,2-difluorocyclopropyl)methanol (Walborsky, Ollman, Hamdouchi, & Topolski, 1992).
Synthesis of Difluorinated Cyclopropanoid Nucleoside Analogues : Csuk and Thiede (2002) synthesized a novel class of difluorinated cyclopropanoid nucleoside analogues starting from (2,2-difluorocyclopropyl)methanol. This research indicates the potential of this compound in the synthesis of complex organic structures (Csuk & Thiede, 2002).
Nucleophilic Substitution Reactions : Kolsaker and Storesund (1972) demonstrated the formation of cyclopropane derivatives from dimethyl 2-bromo-2-methylpropylidenemalonate, indicating the potential of similar bromo compounds like this compound in nucleophilic substitution reactions (Kolsaker & Storesund, 1972).
Chemical Reactions and Transformations
Bromination of Allyl Chloride : Williams (1975) researched the bromination of allyl chloride in various solvents including methanol. This study provides insights into the behavior of brominated compounds in different solvents, which could be extrapolated to this compound (Williams, 1975).
Reactions of Bromonitroalkanes : Challis and Yousaf (1991) investigated the decomposition of 2-bromo-2-nitropropane-1,3-diol, revealing multiple decomposition pathways in aqueous base. This research might provide a reference for understanding the stability and decomposition of bromonitroalkanes, including this compound (Challis & Yousaf, 1991).
Safety and Hazards
properties
IUPAC Name |
(1-bromo-2,2-difluorocyclopropyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2O/c5-3(2-8)1-4(3,6)7/h8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKGIDZLMFLKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.